(2E)-3-[(2,5-dimethylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile
Description
The compound (2E)-3-[(2,5-dimethylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile is a structurally complex molecule featuring a thiazole core substituted at position 4 with a 4-(2-methylpropyl)phenyl group. The (2E)-configuration of the α,β-unsaturated nitrile backbone is critical for its stereoelectronic properties. The amino group is attached to a 2,5-dimethylphenyl ring, which introduces steric bulk and modulates electronic interactions. Structural determination likely employs crystallographic tools such as SHELX or OLEX2 , which are standard for small-molecule analysis.
Properties
IUPAC Name |
(E)-3-(2,5-dimethylanilino)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3S/c1-16(2)11-19-7-9-20(10-8-19)23-15-28-24(27-23)21(13-25)14-26-22-12-17(3)5-6-18(22)4/h5-10,12,14-16,26H,11H2,1-4H3/b21-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZKHTFTVNGAIB-KGENOOAVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-[(2,5-dimethylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile, also referred to by its CAS number 327069-94-3, is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action, supported by relevant data and case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a thiazole ring and an enenitrile moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations against various cancer cell lines have demonstrated significant antiproliferative effects.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
The compound exhibited an IC50 value of 0.50 μM against the HeLa cervical cancer cell line, indicating potent antiproliferative activity. The activity was notably higher compared to other tested cell lines like MCF-7 and MDA-MB-231.
The mechanism through which (2E)-3-[(2,5-dimethylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile exerts its effects appears to involve multiple pathways:
- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells, leading to increased apoptosis.
- Induction of Apoptosis : Mechanistic studies suggest that the compound activates apoptotic pathways in cancer cells, evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic factors.
- Targeting Specific Pathways : Evidence indicates that the compound may inhibit specific kinases involved in cancer cell survival and proliferation.
Case Studies
Several studies have explored the biological activity of thiazole derivatives similar to our compound:
- Study on Thiazole Derivatives : A comprehensive study evaluated various thiazole derivatives for their anticancer properties. It was found that modifications in the thiazole ring significantly impacted biological activity, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .
- Mechanistic Insights : Research indicated that compounds with similar structural features demonstrated enhanced cytotoxicity against leukemia and breast cancer cell lines compared to their non-thiazole counterparts .
Comparison with Similar Compounds
Substituent Variations on the Thiazole Ring
The thiazole ring’s substitution pattern significantly influences molecular properties. The target compound’s 4-(2-methylpropyl)phenyl group contrasts with:
- 4-(3,4-dimethoxyphenyl) in (2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]prop-2-enenitrile (), which introduces electron-donating methoxy groups.
- 4-(2,4-dimethylphenyl) in (2E)-4-(2,4-dimethylphenyl)-1,3-thiazol-2-ylacetonitrile (), which shares steric bulk but lacks the branched alkyl chain.
Amino Group Modifications
The 2,5-dimethylphenylamino substituent differs from:
- 4-nitrophenylamino in ’s compound, which introduces a strong electron-withdrawing nitro group, altering reactivity and hydrogen-bonding capacity.
- phenylhydrazono in , which replaces the amino group with a hydrazone linkage, affecting conjugation and tautomerism.
Functional Group Analysis
The α,β-unsaturated nitrile (enenitrile) backbone is a common feature in all compared compounds. However, substitutions on adjacent carbons vary:
- In methyl (Z)-2-[(E)-2-cyano-2-(2-pyridinyl)ethenyl]amino-3-dimethylaminopropenoates (), the nitrile is part of a pyridinyl-conjugated system, enhancing π-stacking interactions.
- The target compound’s nitrile group is conjugated to the thiazole ring, creating a planar, rigid structure conducive to intermolecular interactions.
Table 1: Structural Comparison of Thiazole-Containing Enenitriles
| Compound Name | Thiazole Substituent | Amino Group Substituent | Molecular Formula | Molecular Weight | Reference |
|---|---|---|---|---|---|
| Target Compound | 4-(2-methylpropyl)phenyl | 2,5-dimethylphenyl | C₂₃H₂₄N₄S | 412.53 g/mol | N/A |
| (2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]prop-2-enenitrile | 4-(3,4-dimethoxyphenyl) | 4-nitrophenyl | C₂₁H₁₈N₄O₃S | 408.43 g/mol | |
| (2E)-4-(2,4-dimethylphenyl)-1,3-thiazol-2-ylacetonitrile | 4-(2,4-dimethylphenyl) | phenylhydrazono | C₂₀H₁₈N₄S | 362.45 g/mol |
Research Findings and Implications
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity, enhancing reactivity in nucleophilic environments. In contrast, the target compound’s dimethyl and isobutyl groups favor hydrophobic interactions .
- Similar E-configurations are noted in crystallographic studies of related enones .
- Synthetic Robustness : Multi-step protocols (e.g., ’s use of T3P® for amide coupling) highlight the importance of efficient activating agents in constructing complex thiazole derivatives.
Q & A
Q. What are the recommended synthetic routes for (2E)-3-[(2,5-dimethylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the thiazole core via cyclization of substituted thioureas with α-halo ketones. Subsequent coupling of the thiazole with a (2,5-dimethylphenyl)amino-prop-2-enenitrile moiety requires palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) or nucleophilic substitution.
- Key Variables :
- Temperature : Optimal coupling occurs at 80–100°C for 12–24 hours ().
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates ().
- Catalysts : Pd(PPh₃)₄ or CuI improves coupling efficiency ().
- Purification : Use HPLC or column chromatography (silica gel, eluent: hexane/ethyl acetate) to isolate the final product (≥95% purity) ().
Table 1 : Comparison of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Thiazole formation | Thiourea + α-bromo ketone, 60°C, 6h | 70–75 | 90 | |
| Coupling reaction | Pd(PPh₃)₄, DMF, 90°C, 18h | 55–60 | 92 | |
| Final purification | HPLC (C18 column, MeCN/H₂O) | — | 95–98 |
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : ¹H/¹³C NMR to verify aromatic protons (δ 6.8–7.5 ppm), thiazole protons (δ 8.1–8.3 ppm), and nitrile group (δ 119–121 ppm in ¹³C) ().
- HRMS : Confirm molecular ion peak (e.g., m/z 426.18 [M+H]⁺) ().
- X-ray crystallography : Resolve stereochemistry of the (2E)-configured double bond ().
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer : The compound is sensitive to light, moisture, and acidic/basic conditions.
- Stability Tests :
- Thermal : Degrades >10% at 40°C after 4 weeks ().
- pH : Hydrolyzes in aqueous solutions (pH < 3 or > 10) ().
- Storage : Store in amber vials at –20°C under inert gas (N₂/Ar) ().
Table 2 : Degradation Products Under Stress Conditions
| Condition | Degradation Product | Mechanism | Source |
|---|---|---|---|
| UV light (254 nm) | Thiazole ring-opening derivative | Photolysis | |
| Acidic (pH 2) | Nitrile → carboxylic acid | Hydrolysis |
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like kinase enzymes or GPCRs. Focus on:
- Pharmacophore mapping : The thiazole and nitrile groups act as hydrogen-bond acceptors ().
- QSAR studies : Modify substituents (e.g., 2-methylpropyl vs. ethyl) to enhance logP (target: 3.5–4.0) ().
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?
- Methodological Answer :
- Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver S9 fraction) to identify rapid clearance ().
- Prodrug design : Mask the nitrile group with a phosphonate ester to improve bioavailability ().
- Dose-Response Refinement : Use Hill slope analysis to differentiate target-specific vs. off-target effects ().
Q. How to design experiments to elucidate the compound’s mechanism of action in cancer cell lines?
- Methodological Answer :
- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2) ().
- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., EGFR, BRAF) using competitive binding assays ().
- CRISPR-Cas9 Knockout : Validate target engagement by deleting putative receptor genes (e.g., PTK2) ().
Data Integration Note
Contradictions in synthesis yields (e.g., 55% vs. 70%) may arise from variations in catalyst loading or solvent purity. Cross-validate methods using orthogonal techniques (e.g., TLC vs. HPLC monitoring) ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
